molecular formula C37H54O2Si B11830564 (R)-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane

(R)-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane

Cat. No.: B11830564
M. Wt: 558.9 g/mol
InChI Key: YWOULCWXKGXKMH-UUWRZZSWSA-N
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Description

®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is an organic compound with the molecular formula C37H54O2Si. This compound is characterized by its complex structure, which includes a benzyloxy group, a tetradecyl chain, and a tert-butyl diphenylsilane moiety. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane typically involves multiple steps. One common method includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with an appropriate halide to form the benzyloxy group.

    Attachment of the tetradecyl chain: The tetradecyl chain is introduced through a reaction with a suitable alkylating agent.

    Formation of the tert-butyl diphenylsilane moiety: This step involves the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is typically carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halides and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of various pharmaceuticals.

    N-Phenethyl-4-piperidinone: Another compound used in the synthesis of pharmaceuticals, particularly in the production of fentanyl analogs.

Uniqueness

®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C37H54O2Si

Molecular Weight

558.9 g/mol

IUPAC Name

tert-butyl-diphenyl-[(3R)-3-phenylmethoxytetradecoxy]silane

InChI

InChI=1S/C37H54O2Si/c1-5-6-7-8-9-10-11-12-18-25-34(38-32-33-23-16-13-17-24-33)30-31-39-40(37(2,3)4,35-26-19-14-20-27-35)36-28-21-15-22-29-36/h13-17,19-24,26-29,34H,5-12,18,25,30-32H2,1-4H3/t34-/m1/s1

InChI Key

YWOULCWXKGXKMH-UUWRZZSWSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3

Origin of Product

United States

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